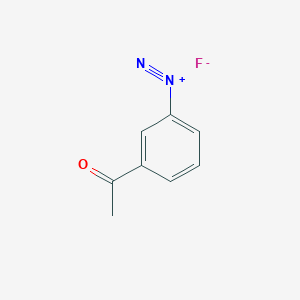
3-Acetylbenzene-1-diazonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylbenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylbenzene-1-diazonium fluoride typically involves the diazotization of 3-acetyl aniline. This process includes the reaction of 3-acetyl aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with a fluoride source, such as tetrafluoroboric acid, to yield this compound .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to prevent decomposition of the diazonium salt.
Chemical Reactions Analysis
Types of Reactions
3-Acetylbenzene-1-diazonium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are used under basic conditions.
Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes.
Reduction: Aniline derivatives.
Scientific Research Applications
3-Acetylbenzene-1-diazonium fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Materials Science: The compound is used in the preparation of advanced materials, such as conducting polymers and photoactive materials.
Biological Studies: Diazonium salts are used in the modification of biomolecules for studying protein functions and interactions.
Industrial Applications: The compound is used in the dye and pigment industry for the synthesis of azo dyes.
Mechanism of Action
The mechanism of action of 3-Acetylbenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .
Comparison with Similar Compounds
Similar Compounds
- Benzene-1-diazonium chloride
- Benzene-1-diazonium bromide
- Benzene-1-diazonium tetrafluoroborate
Uniqueness
3-Acetylbenzene-1-diazonium fluoride is unique due to the presence of the acetyl group, which can influence the reactivity and stability of the diazonium ion. The acetyl group can also participate in additional reactions, such as nucleophilic acyl substitution, providing further synthetic utility .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, materials science, and industrial processes. Its unique reactivity and ability to undergo various chemical transformations make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
91893-79-7 |
|---|---|
Molecular Formula |
C8H7FN2O |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-acetylbenzenediazonium;fluoride |
InChI |
InChI=1S/C8H7N2O.FH/c1-6(11)7-3-2-4-8(5-7)10-9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
HULQJXGWBWEQCE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[N+]#N.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
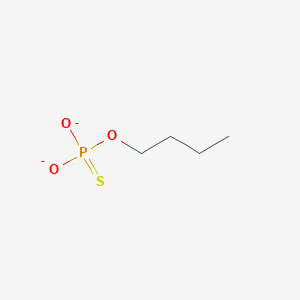
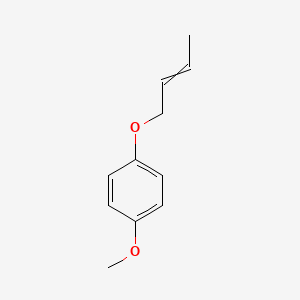
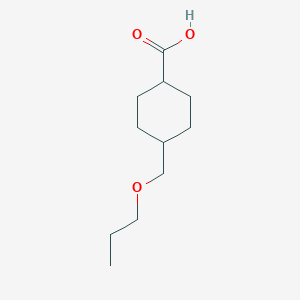

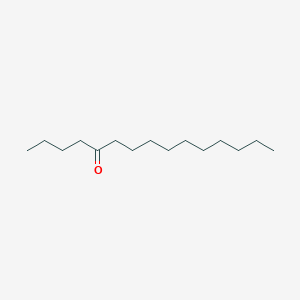
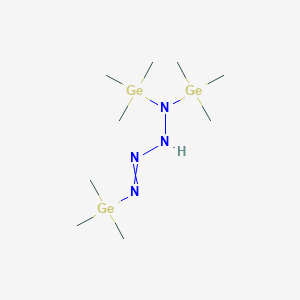

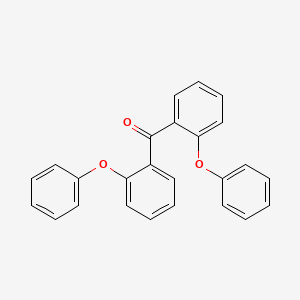
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)



